Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate

Medicinal Chemistry Linker Design Physicochemical Profiling

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate (CAS 93894-20-3) is a synthetic, small-molecule chemical entity belonging to the class of 1,4-diazepane derivatives, characterized by a seven-membered saturated heterocyclic core substituted at the N1 and N4 positions with two ethyl propionate ester groups. The compound is cataloged in authoritative chemical registries (PubChem CID 44150453, EC Number 299-716-6) and is primarily utilized as a research intermediate, a bifunctional linker, or a scaffold for further derivatization in medicinal chemistry and chelator development.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
CAS No. 93894-20-3
Cat. No. B11835578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate
CAS93894-20-3
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCCN(CC1)CCC(=O)OCC
InChIInChI=1S/C15H28N2O4/c1-3-20-14(18)6-10-16-8-5-9-17(13-12-16)11-7-15(19)21-4-2/h3-13H2,1-2H3
InChIKeyXUQGJZGVUMUZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Tetrahydro-1H-1,4-Diazepin-1,4(5H)-Dipropionate (CAS 93894-20-3): A Procurement-Focused Baseline for a Specialized 1,4-Diazepane Diester Scaffold


Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate (CAS 93894-20-3) is a synthetic, small-molecule chemical entity belonging to the class of 1,4-diazepane derivatives, characterized by a seven-membered saturated heterocyclic core substituted at the N1 and N4 positions with two ethyl propionate ester groups [1]. The compound is cataloged in authoritative chemical registries (PubChem CID 44150453, EC Number 299-716-6) and is primarily utilized as a research intermediate, a bifunctional linker, or a scaffold for further derivatization in medicinal chemistry and chelator development . Its structural features, particularly the expanded ring size relative to common piperazine analogs, impart distinct physicochemical properties, including specific LogP, topological polar surface area (TPSA), and hydrogen-bond acceptor profiles that are critical for rational selection in synthesis and molecular design .

Why Diethyl Tetrahydro-1H-1,4-Diazepin-1,4(5H)-Dipropionate Cannot Be Generically Replaced by Common Piperazine or Linear Analogs


Generic substitution with the readily available six-membered ring analog, diethyl piperazine-1,4-dipropionate, or simple linear diamino-diester linkers fundamentally fails due to systemic differences in molecular geometry and electronic environment [1]. The target 1,4-diazepane scaffold introduces a seven-membered ring that alters the spatial orientation of the two chelating nitrogen atoms and the attached propionate arms, directly impacting metal-ion coordination geometry, conformational flexibility, and resultant complex stability—parameters that are critical for applications in targeted protein degradation linkers or bifunctional chelating agent (DAZA) synthesis [2]. Empirical computational data further confirm distinct lipophilicity and hydrogen-bonding capacities that cannot be replicated by smaller-ring or linear-chain substitutes, making direct interchange scientifically invalid for structure-activity relationship (SAR)-sensitive workflows [3].

Quantitative Differentiation Evidence for Diethyl Tetrahydro-1H-1,4-Diazepin-1,4(5H)-Dipropionate Against Structural Analogs


Increased Ring Size Confers a Quantifiable Shift in Lipophilicity Compared to the Piperazine Analog

The target 1,4-diazepane diester exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 0.8 [1]. In contrast, its direct six-membered ring analog, diethyl piperazine-1,4-dipropionate, presents a lower XLogP3 of 0.3 [2]. This 0.5 log unit difference reflects the impact of the extra methylene group in the diazepane ring on overall lipophilicity, influencing membrane permeability and non-specific binding profiles.

Medicinal Chemistry Linker Design Physicochemical Profiling

Expanded Hydrogen-Bond Acceptor Count Distinguishes the 1,4-Diazepane Diester from 6-Membered Ring Counterparts

The target compound possesses a total of 6 hydrogen-bond acceptor (HBA) sites, a direct result of its two ethyl ester carbonyl oxygens and two ring nitrogen atoms, relative to the 4 acceptors calculated for simple 1,4-diazepane [1][2]. Compared to the piperazine analog, which also has 6 acceptors, the difference lies in the spatial arrangement and electronic accessibility of the nitrogen lone pairs due to the larger ring, a critical nuance for selective metal chelation in DAZA-derived imaging agents [3].

Supramolecular Chemistry Targeted Protein Degradation Physicochemical Determinants

Moderate Topological Polar Surface Area Positions the Diester Favorably Relative to Larger Lipophilic Diazepine Drug Analogs

The target compound has a computed topological polar surface area (TPSA) of 59.1 Ų . This is significantly lower than the TPSA of the clinically used adenosine uptake inhibitor dilazep (approx. 148 Ų), a 1,4-diazepane derivative bearing two bulky trimethoxybenzoyl ester groups [1]. The lower TPSA of the target compound is highly consistent with its intended use as a smaller, more permeable bifunctional linker, unlike dilazep which is optimized for receptor binding.

Drug Design Rule-of-Five Compliance Linker Design

Enhanced Conformational Flexibility via Rotatable Bonds Differentiates the Diester from Rigid Macrocyclic Chelators

The scaffold contains 10 rotatable bonds, providing a flexible alkyl chain architecture between the ester termini and the central ring [1]. This contrasts with common macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) which are highly pre-organized with effectively zero rotatable bonds in the core [2]. The patent literature on the DAZA scaffold explicitly claims that 1,4-diazepine-based chelators uniquely combine acyclic flexibility with a cyclic core to achieve room-temperature, kit-type 68Ga-radiolabeling kinetics—a functional advantage not possible with fully macrocyclic or fully acyclic systems [3].

Chelator Design Pre-organization vs. Induced Fit Radiopharmaceutical Synthesis

Optimal Research and Industrial Deployment Scenarios for Diethyl Tetrahydro-1H-1,4-Diazepin-1,4(5H)-Dipropionate Based on Evidence


Synthesis of Room-Temperature 68Ga-Labeled Radiopharmaceutical Precursors

Leveraging the unique 'hybrid' cyclic-acyclic character of the 1,4-diazepane scaffold demonstrated in DAZA patent data, the diester serves as an ideal precursor for generating bifunctional chelators that enable kit-type, ambient-temperature radiolabeling of heat-sensitive biologics with gallium-68, a feature not achievable with macrocyclic DOTA-based systems [1]. The moderate TPSA of 59.1 Ų supports subsequent conjugation to peptide vectors without drastically increasing the hydrophilicity of the final radioconjugate .

Construction of PROTAC Linkers with Modulated Lipophilicity

The XLogP3 of 0.8, which is intermediate between hydrophilic linear PEG linkers and lipophilic alkyl chains, positions this compound for use in the synthesis of proteolysis-targeting chimeras (PROTACs) where balanced logP is crucial for cellular permeability and ternary complex formation [1]. The 10 rotatable bonds offer sufficient length and flexibility to span the critical distance between the target protein and E3 ligase binding moieties, while the hydrogen bond capacity of the ring nitrogens can be exploited for solubility without adding donor polarity [2].

Scaffold for Factor Xa Inhibitor Analog Libraries

As structurally supported by the use of 1,4-diazepane in published, nanomolar factor Xa inhibitors (e.g., compound 13, IC50 = 6.8 nM), the diester can be hydrolyzed and further derivatized to explore P4 moiety interactions with the S4 aryl-binding domain of coagulation factor Xa [1]. The 7-membered ring provides a distinct spatial presentation of substituents compared to piperazine-based inhibitors, a critical factor for achieving selectivity over related serine proteases .

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